(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride
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Overview
Description
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its indole core structure, which is known for its biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific steps for synthesizing this compound include:
Formation of the Indole Core: Reacting phenylhydrazine with an appropriate aldehyde or ketone.
Ethylation: Introducing the ethyl group at the 7th position of the indole ring.
Hydrogenation: Reducing the double bond in the indole ring to form the dihydroindole.
Hydroxymethylation: Adding a hydroxymethyl group at the 3rd position.
Hydrochloride Formation: Converting the compound to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, using optimized reaction conditions and catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as bromine or nitric acid are employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
(7-ethyl-2,3-dihydro-1H-indol-3-yl)methanol hydrochloride is unique due to its specific substitutions on the indole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
2770359-36-7 |
---|---|
Molecular Formula |
C11H16ClNO |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
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